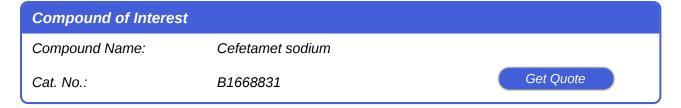


In-Vitro Activity of Cefetamet Sodium Against Respiratory Pathogens: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of **cefetamet sodium**, the active metabolite of the oral third-generation cephalosporin cefetamet pivoxil, against key bacterial respiratory pathogens. The data presented is compiled from various scientific studies, offering insights into its efficacy and spectrum of activity. This document is intended to serve as a valuable resource for researchers and professionals involved in antimicrobial research and drug development.

Quantitative In-Vitro Susceptibility Data

The in-vitro activity of cefetamet is summarized below, with Minimum Inhibitory Concentration (MIC) values providing a quantitative measure of its potency against common respiratory pathogens.

Table 1: In-Vitro Activity of Cefetamet against Streptococcus pneumoniae



Number of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	MIC Range (μg/mL)	Reference
Not Specified	Not Reported	Not Reported	Not Reported	Cefetamet has demonstrated excellent in-vitro activity against penicillin-sensitive Streptococcus pneumoniae.[1] [2] However, it exhibits poor activity against penicillin-resistant strains. [1]

Table 2: In-Vitro Activity of Cefetamet against

Haemophilus influenzae

Number of Isolates	Ampicillin Status	MIC50 (μg/mL)	MIC90 (μg/mL)	MIC Range (μg/mL)	Reference
2,212	Ampicillin- Susceptible, β-lactamase- positive, and intrinsically ampicillin- resistant	Not Reported	Not Reported	All isolates inhibited by ≤ 2	[3]

Table 3: In-Vitro Activity of Cefetamet against Moraxella catarrhalis



Number of Isolates	β-lactamase Production	MIC50 (μg/mL)	MIC90 (μg/mL)	MIC Range (μg/mL)	Reference
Not Specified	Not Specified	Not Reported	Not Reported	Not Reported	Cefetamet is active against Moraxella catarrhalis, including β-lactamase producing strains.[1]

Table 4: In-Vitro Activity of Cefetamet against Klebsiella

<u>pneumoniae</u>

Number of Isolates	Resistance Profile	MIC50 (μg/mL)	MIC90 (μg/mL)	MIC Range (μg/mL)	Reference
Not Specified	Not Specified	Not Reported	Not Reported	Not Reported	Cefetamet has shown activity against Klebsiella pneumoniae.

Experimental Protocols: Broth Microdilution Susceptibility Testing

The following protocols are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of **cefetamet sodium** against the specified respiratory pathogens, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Streptococcus pneumoniae

 Isolate Source: Clinical isolates from respiratory specimens (e.g., sputum, bronchoalveolar lavage).



- Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2-5% lysed horse blood.
- Inoculum Preparation:
 - Select several morphologically similar colonies from an 18- to 24-hour-old sheep blood agar plate.
 - Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5
 McFarland standard. This corresponds to approximately 1-4 x 10⁸ CFU/mL.
 - Within 15 minutes of preparation, dilute the standardized suspension in the supplemented CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
- MIC Determination:
 - Dispense serial two-fold dilutions of cefetamet sodium in the supplemented CAMHB into the wells of a 96-well microdilution plate.
 - Inoculate each well with the prepared bacterial suspension.
 - Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
 - Incubate the plates at 35°C ± 2°C in an atmosphere of 5% CO₂ for 20-24 hours.
 - The MIC is defined as the lowest concentration of **cefetamet sodium** that completely inhibits visible growth of the organism.
- Quality Control:Streptococcus pneumoniae ATCC® 49619 should be tested concurrently.

Haemophilus influenzae

- Isolate Source: Clinical isolates from respiratory specimens.
- Culture Medium: Haemophilus Test Medium (HTM) broth.
- Inoculum Preparation:



- From a chocolate agar plate incubated for 20-24 hours, suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
- Dilute this suspension in HTM broth to obtain a final inoculum density of approximately 5 x
 10⁵ CFU/mL in the microdilution wells.
- MIC Determination:
 - Prepare serial two-fold dilutions of cefetamet sodium in HTM broth in a 96-well microdilution plate.
 - Inoculate the wells with the standardized bacterial suspension.
 - Include appropriate growth and sterility controls.
 - Incubate the plates at 35°C ± 2°C in ambient air for 20-24 hours.
 - Determine the MIC as the lowest concentration of the antibiotic that prevents visible growth.
- Quality Control:Haemophilus influenzae ATCC® 49247 or ATCC® 49766 should be included in each run.

Moraxella catarrhalis

- Isolate Source: Clinical isolates from respiratory specimens.
- Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Inoculum Preparation:
 - Prepare a direct colony suspension from an 18- to 24-hour-old culture on a blood or chocolate agar plate in sterile broth or saline to match a 0.5 McFarland turbidity standard.
 - Dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
- MIC Determination:



- Perform serial two-fold dilutions of cefetamet sodium in CAMHB in a 96-well microdilution plate.
- Inoculate each well with the prepared bacterial suspension.
- Include growth and sterility controls.
- Incubate the plates at 35°C ± 2°C in ambient air for 20-24 hours.
- The MIC is the lowest concentration of cefetamet sodium that inhibits visible growth.
- Quality Control:Staphylococcus aureus ATCC® 29213 can be used for quality control of the testing procedure.

Klebsiella pneumoniae

- Isolate Source: Clinical isolates from respiratory specimens.
- Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Inoculum Preparation:
 - Select 3-5 well-isolated colonies from a non-selective agar plate (e.g., MacConkey agar) after 18-24 hours of incubation.
 - Suspend the colonies in sterile broth or saline to achieve a turbidity equivalent to a 0.5
 McFarland standard.
 - \circ Dilute the standardized suspension in CAMHB to a final concentration of approximately 5 \times 10⁵ CFU/mL in the microdilution wells.
- MIC Determination:
 - Prepare serial two-fold dilutions of cefetamet sodium in CAMHB in a 96-well microdilution plate.
 - Inoculate the wells with the standardized bacterial suspension.
 - Include appropriate growth and sterility controls.

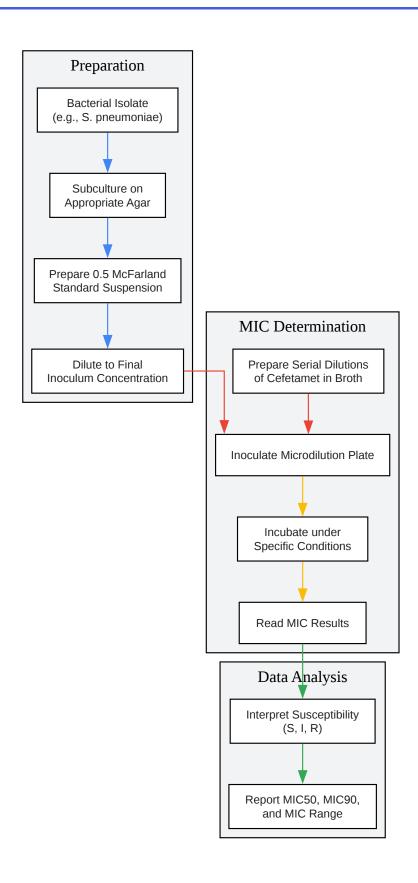


- Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
- The MIC is read as the lowest concentration of the antibiotic with no visible growth.
- Quality Control:Escherichia coli ATCC® 25922 and Pseudomonas aeruginosa ATCC® 27853 are commonly used quality control strains for testing Enterobacteriaceae.

Visualizations

The following diagrams illustrate the experimental workflow for determining the in-vitro activity of **cefetamet sodium** and the logical relationship of its activity against common respiratory pathogens.

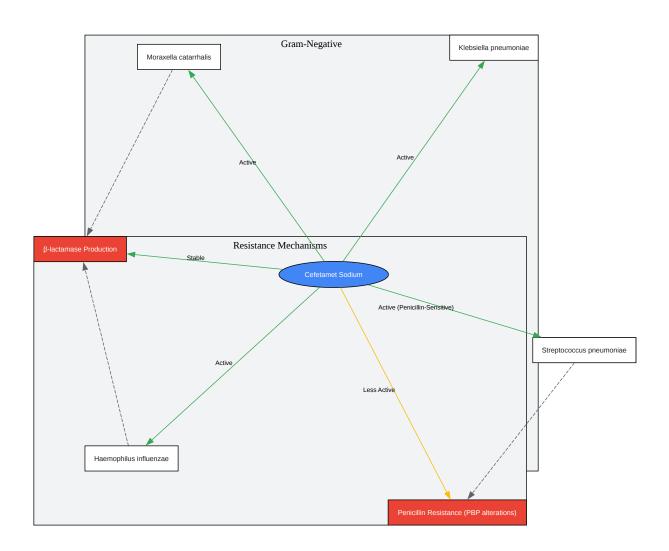




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Caption: Experimental workflow for MIC determination.





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Caption: Cefetamet's activity against respiratory pathogens.



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